molecular formula C17H17ClN2O2S B2969291 1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-64-2

1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2969291
CAS No.: 886905-64-2
M. Wt: 348.85
InChI Key: XTCYFXSEUFLHCI-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is an organic compound belonging to the benzimidazole family This compound is characterized by the presence of a chlorobenzyl group, a propylsulfonyl group, and a benzimidazole core

Scientific Research Applications

1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Propylsulfonyl Group: The propylsulfonyl group can be added through a sulfonation reaction, where the intermediate product reacts with propylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    High-throughput reactors: to increase yield and efficiency.

    Automated purification systems: to ensure the purity of the final product.

    Stringent quality control measures: to maintain consistency across batches.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring or benzimidazole core are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, triethylamine.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines and Alcohols: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

    1-(2-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: Differing by the presence of a methylsulfonyl group instead of a propylsulfonyl group.

    1-(2-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: Differing by the presence of an ethylsulfonyl group instead of a propylsulfonyl group.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-propylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-2-11-23(21,22)17-19-15-9-5-6-10-16(15)20(17)12-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCYFXSEUFLHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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